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Compound of Interest

Compound Name: 6-Chloropyrimidin-2(1H)-one

Cat. No.: B046037 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Chloropyrimidin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and

drug development. The following sections detail the expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental

protocols for their acquisition. This document is intended to serve as a valuable resource for

the characterization and quality control of this compound.

Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for 6-Chloropyrimidin-
2(1H)-one based on the analysis of its chemical structure and data from structurally related

pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR (Proton NMR) Data (400 MHz, DMSO-d₆)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.5 br s 1H N1-H

~7.8 d 1H H4

~6.5 d 1H H5

Table 2: ¹³C NMR (Carbon-13 NMR) Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Carbon Assignment

~165 C2 (C=O)

~155 C6

~145 C4

~110 C5

Infrared (IR) Spectroscopy Data
Table 3: FT-IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad N-H Stretch

~1680 Strong C=O Stretch (Amide)

~1600 Medium C=C Stretch

~1450 Medium C-N Stretch

~750 Strong C-Cl Stretch

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
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m/z Relative Intensity (%) Assignment

130/132 High
[M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl

isotopes)

102/104 Medium [M-CO]⁺

95 Medium [M-Cl]⁺

68 High [C₃H₂N₂O]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation

Approximately 5-10 mg of 6-Chloropyrimidin-2(1H)-one is dissolved in 0.7 mL of deuterated

dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for

chemical shift referencing (δ = 0.00 ppm). The solution is transferred to a 5 mm NMR tube.

2.1.2. ¹H NMR Spectroscopy

Proton NMR spectra are recorded on a 400 MHz spectrometer.[1] The acquisition parameters

include a spectral width of 16 ppm, a relaxation delay of 1.0 seconds, and an acquisition time

of 4 seconds. A total of 16 scans are typically acquired and the resulting free induction decay

(FID) is processed with a line broadening of 0.3 Hz.

2.1.3. ¹³C NMR Spectroscopy

Carbon-13 NMR spectra are acquired on the same 100 MHz spectrometer, often utilizing a

proton-decoupled pulse sequence.[2] A spectral width of 240 ppm is used, with a relaxation

delay of 2.0 seconds and an acquisition time of 1.5 seconds. Typically, 1024 scans are

averaged to obtain a spectrum with an adequate signal-to-noise ratio.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small

amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total

Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the

sample measurement and automatically subtracted from the sample spectrum.[3]

Mass Spectrometry (MS)
Mass spectra are acquired on a mass spectrometer equipped with an electron ionization (EI)

source.[4] The sample is introduced via a direct insertion probe. The ionization energy is set to

70 eV, and the source temperature is maintained at 200°C. The mass analyzer is scanned over

a mass-to-charge (m/z) range of 50-500 amu.

Workflow and Data Analysis Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 6-Chloropyrimidin-2(1H)-one.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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